molecular formula C8H11NO B8707339 4-Methyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine

4-Methyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine

Cat. No. B8707339
M. Wt: 137.18 g/mol
InChI Key: RLJDCIYRSLABTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC1=NCCc2occc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:11]([O:12][BH-:13]([O:14][C:15](=[O:16])[CH3:17])[O:18][C:19](=[O:20])[CH3:21])(=[O:22])[CH3:23].[CH3:1][C:2]1=[N:3][CH2:4][CH2:5][c:6]2[c:7]1[cH:8][cH:9][o:10]2.[Na+:24]>>[CH3:1][CH:2]1[NH:3][CH2:4][CH2:5][c:6]2[c:7]1[cH:8][cH:9][o:10]2

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)O[BH-](OC(C)=O)OC(C)=O
Name
CC1=NCCc2occc21
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC1=NCCc2occc21
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Na+]

Outcomes

Product
Name
Type
product
Smiles
CC1NCCc2occc21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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